3-methyl-1-benzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-benzofuran-7-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 3-position and a carboxylic acid group at the 7-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, or other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any substituents.
2-methylbenzofuran: A similar compound with a methyl group at the 2-position.
7-hydroxybenzofuran: A derivative with a hydroxyl group at the 7-position.
Uniqueness
3-methyl-1-benzofuran-7-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
133845-01-9 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
PGCADWHETVAYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.